molecular formula C13H18N6OS B14409573 Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- CAS No. 80464-10-4

Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-

Cat. No.: B14409573
CAS No.: 80464-10-4
M. Wt: 306.39 g/mol
InChI Key: MWDKLAHJEJZVGV-UHFFFAOYSA-N
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Description

Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is a complex organic compound with a unique structure that includes a butanamide backbone, an ethyl group, a tetrazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The tetrazole ring is then reacted with a thiol to form the thioether linkage.

    Amide Formation: The final step involves the formation of the butanamide backbone by reacting the thioether with an appropriate amine and butanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The thioether linkage and pyridine ring can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: A simpler compound with a similar backbone but lacking the tetrazole and pyridine rings.

    N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl-: A compound with a similar structure but different functional groups.

Uniqueness

Butanamide, N-ethyl-4-((1-methyl-1H-tetrazol-5-yl)thio)-N-2-pyridinyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

80464-10-4

Molecular Formula

C13H18N6OS

Molecular Weight

306.39 g/mol

IUPAC Name

N-ethyl-4-(1-methyltetrazol-5-yl)sulfanyl-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C13H18N6OS/c1-3-19(11-7-4-5-9-14-11)12(20)8-6-10-21-13-15-16-17-18(13)2/h4-5,7,9H,3,6,8,10H2,1-2H3

InChI Key

MWDKLAHJEJZVGV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=N1)C(=O)CCCSC2=NN=NN2C

Origin of Product

United States

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